Poricoic acid G
Overview
Description
Poricoic acid G is a triterpenoid that can be isolated from Poria cocos . It has a significant cytotoxic effect on leukemia cells and is a potential potent anti-leukemic compound in humans . It is a natural compound belonging to the class of triterpenes . It was initially isolated from a fungus called Poria cocos .
Molecular Structure Analysis
Poricoic acid G has a molecular formula of C30H46O5 . Its average mass is 486.683 Da and its monoisotopic mass is 486.334534 Da .Physical And Chemical Properties Analysis
Poricoic acid G is a solid and appears as white crystals . It has good solubility and can dissolve in organic solvents such as ethanol, dimethyl sulfoxide, and chloroform .Scientific Research Applications
Potential Biomarker in Traditional Medicine : A study by Li, Zuo, and Wang (2022) utilized machine learning and network pharmacology to screen potential biomarkers in different parts of Wolfiporia cocos, a traditional Chinese medicine. They identified several components, including dehydropachymic acid and poricoic acid A, as main active components. This study provides insight into the clinical application and development of traditional medicines.
Pharmacokinetic Study : Qian et al. (2018) developed a method for determining the presence of triterpene compounds, including poricoic acid B and poricoic acid A, in rat plasma. Their research A UHPLC-QTOF-MS/MS method for the simultaneous determination of eight triterpene compounds from Poria cocos (Schw.) Wolf extract in rat plasma provided valuable data for understanding the pharmacokinetics of these compounds, which is crucial for their potential therapeutic applications.
Inhibition of Tumor-Promoting Effects : Ukiya et al. (2002) investigated the tumor-inhibitory effects of various compounds, including poricoic acid G, isolated from Poria cocos. Their study, titled Inhibition of tumor-promoting effects by poricoic acids G and H and other lanostane-type triterpenes and cytotoxic activity of poricoic acids A and G from Poria cocos, revealed that poricoic acid G was significantly cytotoxic to leukemia cells, indicating its potential as a therapeutic agent in cancer treatment.
Anti-Inflammatory Activity : Research conducted by Bao et al. (2022), as detailed in New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos, isolated various triterpenoids, including poricoic acid GM, and evaluated their anti-inflammatory activities. They found that poricoic acid GM inhibited nitric oxide production and suppressed key inflammatory pathways, suggesting its potential use as an anti-inflammatory agent.
Anti-Inflammatory Triterpenoids from Poriae Cutis : Zhang et al. (2021) isolated triterpenoids, including poricoic acid B and poricoic acid A, from Poriae Cutis and investigated their anti-inflammatory activities. Their study Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis revealed that these compounds, particularly poricoic acid B, showed significant anti-inflammatory activity, indicating their potential use in medicines and functional foods.
properties
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18(2)9-8-10-20(27(34)35)26-24(31)17-30(7)23-12-11-21(19(3)4)28(5,15-14-25(32)33)22(23)13-16-29(26,30)6/h9,20-21,24,26,31H,3,8,10-17H2,1-2,4-7H3,(H,32,33)(H,34,35)/t20-,21+,24-,26+,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTZOSBKEDUOFE-KXGBKNTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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